![molecular formula C19H22N2O2S B5862603 N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5862603.png)
N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
BAY 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and subsequent gene expression. In cancer cells, BAY 11-7082 induces apoptosis by activating the JNK pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have anti-inflammatory effects in various cell types, including macrophages, endothelial cells, and fibroblasts. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. BAY 11-7082 has been shown to have a low toxicity profile, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 11-7082 is a small molecule inhibitor that can be easily synthesized and has a high yield. It has been extensively studied for its anti-inflammatory and anti-cancer properties, making it a valuable tool for research in these areas. However, BAY 11-7082 has been shown to have off-target effects, and its specificity for NF-κB inhibition may vary depending on the cell type and experimental conditions.
Orientations Futures
Further research is needed to fully understand the mechanism of action of BAY 11-7082 and its potential therapeutic applications. Future studies could focus on optimizing the synthesis method to improve the yield and purity of BAY 11-7082. Additionally, the off-target effects of BAY 11-7082 should be further investigated to determine its specificity for NF-κB inhibition. Finally, clinical trials are needed to evaluate the safety and efficacy of BAY 11-7082 as a therapeutic agent for various diseases.
Méthodes De Synthèse
BAY 11-7082 can be synthesized by reacting 5-tert-butyl-2-hydroxybenzenediazonium chloride with thiocarbamide followed by reaction with 2-methylbenzoic acid. This method yields a pure form of BAY 11-7082 with a high yield.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. BAY 11-7082 has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-12-7-5-6-8-14(12)17(23)21-18(24)20-15-11-13(19(2,3)4)9-10-16(15)22/h5-11,22H,1-4H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWACYKLSAEHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5862528.png)
![N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5862532.png)

![1-[(4-isobutylphenyl)sulfonyl]pyrrolidine](/img/structure/B5862538.png)
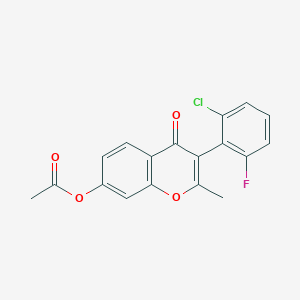
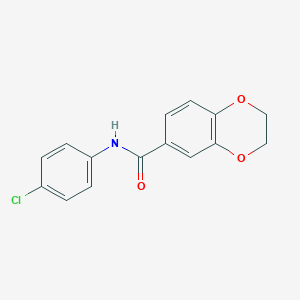
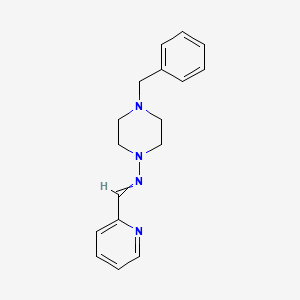
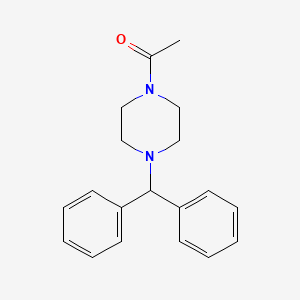
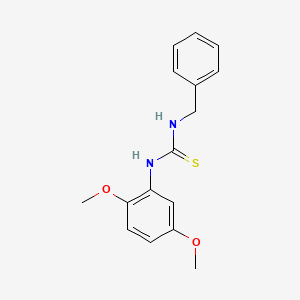
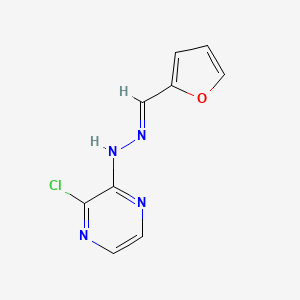
![2,7-dimethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5862592.png)
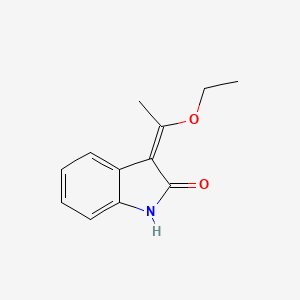
![N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5862606.png)